REACTION_SMILES
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[Al+3:34].[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[Cl-:31].[Cl-:32].[Cl-:33].[Cl:16][CH:17]([CH:18]([Cl:19])[Cl:20])[Cl:21].[ClH:35].[O-:22][N+:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)=[O:30].[O:9]=[C:10]1[CH2:11][CH2:12][C:13](=[O:14])[O:15]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:13]([CH2:12][CH2:11][C:10](=[O:9])[OH:15])=[O:14])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClC(Cl)C(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(=O)CCC(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |